REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[CH2:5]([CH:7]1[CH2:16][CH2:15][C:14]2[CH:13]=[C:12]([OH:17])[CH:11]=[CH:10][C:9]=2[CH2:8]1)[CH3:6]>CC(O)=O>[CH2:5]([CH:7]1[CH2:16][CH2:15][C:14]2[CH:13]=[C:12]([OH:17])[C:11]([N+:1]([O-:4])=[O:2])=[CH:10][C:9]=2[CH2:8]1)[CH3:6]
|
Name
|
|
Quantity
|
1.05 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
2.02 g
|
Type
|
reactant
|
Smiles
|
C(C)C1CC=2C=CC(=CC2CC1)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
33 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 40° C.
|
Type
|
CUSTOM
|
Details
|
is completely consumed
|
Type
|
ADDITION
|
Details
|
Water is added
|
Type
|
CONCENTRATION
|
Details
|
The organic layer is concentrated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1CC=2C=C(C(=CC2CC1)O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |